![molecular formula C15H14N6O2S3 B2397673 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392318-89-7](/img/structure/B2397673.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14N6O2S3 and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its analogs have been evaluated for their potential as glutaminase inhibitors, aiming to suppress cancer cell growth. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including this compound, have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting a therapeutic potential for GLS inhibition in cancer treatment (Shukla et al., 2012).
Anticancer Activity
Research into the anticancer properties of 5-methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, has indicated potential efficacy against lung adenocarcinoma and NIH/3T3 mouse embryoblast cell lines. These compounds have been synthesized and shown varying degrees of selective cytotoxicity, with some exhibiting high apoptosis percentages, highlighting their potential as anticancer agents (Evren et al., 2019).
Antibacterial Applications
Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have demonstrated antibacterial activity. Studies on 3-[(1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins indicate good in vitro activity against Gram-positive and Gram-negative bacteria, with some efficacy noted in vivo against Staphylococcus aureus, although generally less potent than cafazolin. This suggests a potential application in developing new antibacterial agents (Lewis et al., 1979).
Anticancer Screening of Imidazothiadiazole Analogs
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their anticancer activities. These compounds, derived through heterocyclization, have demonstrated significant cytotoxic effects against breast cancer cell lines, underscoring their potential as novel anticancer agents (Abu-Melha, 2021).
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S3/c1-9-18-19-13(25-9)17-12(23)8-24-15-21-20-14(26-15)16-11(22)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,20,22)(H,17,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFOHSMCJVPEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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